molecular formula C7H9N3O2 B8606851 4-Amino-isoxazole-3-carboxylic acid cyclopropylamide

4-Amino-isoxazole-3-carboxylic acid cyclopropylamide

Cat. No. B8606851
M. Wt: 167.17 g/mol
InChI Key: UDOOIJLLNGDORR-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A mixture of (3-Cyclopropylcarbamoylcyclopropylcarbamoyl-isoxazol-4-yl)-carbamic acid tert-butyl ester (142 mg, 531 μmol), trifluoroacetic acid (614 μl, 7.97 mmol) in dichloromethane (3 ml) was stirred for 3 h at 20° C. The volatiles were evaporated in vacuo and the resulting crude product was poured into 50 ml dichloromethane and extracted with sodium bicarbonate (saturated aqueous solution). The aqueous phase was washed with dichloromethane and the organic layers were dried and evaporated to yield the product as light yellow oil (85 mg, 91%).
Name
(3-Cyclopropylcarbamoylcyclopropylcarbamoyl-isoxazol-4-yl)-carbamic acid tert-butyl ester
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
614 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:9]([C:19](=[O:24])[NH:20][CH:21]2[CH2:23][CH2:22]2)=[N:10][O:11][C:12]=1C(=O)NC1CC1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH:21]1([NH:20][C:19]([C:9]2[C:8]([NH2:7])=[CH:12][O:11][N:10]=2)=[O:24])[CH2:22][CH2:23]1

Inputs

Step One
Name
(3-Cyclopropylcarbamoylcyclopropylcarbamoyl-isoxazol-4-yl)-carbamic acid tert-butyl ester
Quantity
142 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=NOC1C(NC1CC1)=O)C(NC1CC1)=O)=O
Name
Quantity
614 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
ADDITION
Type
ADDITION
Details
the resulting crude product was poured into 50 ml dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with sodium bicarbonate (saturated aqueous solution)
WASH
Type
WASH
Details
The aqueous phase was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)NC(=O)C1=NOC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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